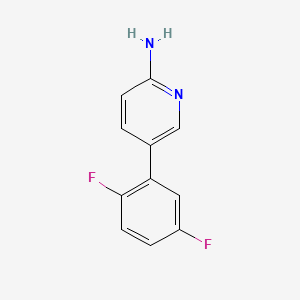

2-Amino-5-(2,5-difluorophenyl)pyridine

Description

Properties

IUPAC Name |

5-(2,5-difluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTZOAFANBWLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718602 | |

| Record name | 5-(2,5-Difluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249608-12-5 | |

| Record name | 5-(2,5-Difluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 5 2,5 Difluorophenyl Pyridine and Its Precursors

Retrosynthetic Analysis of 2-Amino-5-(2,5-difluorophenyl)pyridine

A retrosynthetic analysis of this compound reveals several strategic disconnections that provide pathways for its synthesis from simpler, commercially available starting materials. The primary bond for disconnection is the C-C bond between the pyridine (B92270) ring and the difluorophenyl moiety.

Strategies for the Construction of the Pyridine Core

The 2-aminopyridine (B139424) core is a common structural motif, and its synthesis can be approached through various established methods. One common strategy involves the construction of the pyridine ring from acyclic precursors. However, for the synthesis of this compound, a more convergent approach starting with a pre-functionalized pyridine ring is generally more efficient. The most common precursors are 2-amino-5-halopyridines, such as 2-amino-5-bromopyridine (B118841) or 2-amino-5-iodopyridine (B21400). These halogenated pyridines serve as electrophilic partners in cross-coupling reactions.

Approaches to the Introduction of the Difluorophenyl Moiety

The introduction of the 2,5-difluorophenyl group is typically achieved through a carbon-carbon bond-forming reaction. In the context of a retrosynthetic disconnection, this moiety can be derived from either a nucleophilic or an electrophilic precursor, depending on the chosen synthetic strategy.

As a Nucleophile: The 2,5-difluorophenyl group can be introduced as an organometallic nucleophile. This is the basis for transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings. For a Suzuki-Miyaura coupling, the precursor would be (2,5-difluorophenyl)boronic acid. For a Negishi coupling, the corresponding precursor would be a (2,5-difluorophenyl)zinc halide.

As an Electrophile: While less common for this specific target, it is theoretically possible to couple a 5-pyridyl organometallic species with a 1-halo-2,5-difluorobenzene derivative.

Based on this analysis, the most practical forward synthesis involves the coupling of a 2-amino-5-halopyridine with a (2,5-difluorophenyl)metallic reagent.

Direct Synthetic Routes to this compound

Direct arylation of the 2-aminopyridine core at the C-5 position is a powerful and widely used strategy. Transition metal-catalyzed cross-coupling methodologies are at the forefront of these approaches, offering high efficiency and functional group tolerance. rsc.org

Transition Metal-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are particularly effective for the formation of the C-C bond between the pyridine and the difluorophenyl ring. researchgate.net The two most prominent methods are the Suzuki-Miyaura coupling and the Negishi coupling.

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. libretexts.org For the synthesis of this compound, this would involve the reaction of a 2-amino-5-halopyridine with (2,5-difluorophenyl)boronic acid.

The general reaction scheme is as follows:

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For couplings involving electron-rich 2-aminopyridines, specialized ligands are often employed to achieve high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize 2-Amino-5-arylpyridines

| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Amino-5-bromopyridine | (2,5-Difluorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High |

| 2 | 2-Amino-5-iodopyridine | (2,5-Difluorophenyl)boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Very High |

| 3 | 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |

This table presents plausible reaction conditions based on analogous transformations reported in the literature. acs.orgtcichemicals.comscispace.com

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. orgsyn.org This method is known for its high functional group tolerance and reactivity. nih.gov The synthesis of this compound via Negishi coupling would entail the reaction of a 2-amino-5-halopyridine with a (2,5-difluorophenyl)zinc reagent.

The general reaction scheme is as follows:

The organozinc reagent can be prepared in situ from the corresponding 1-bromo-2,5-difluorobenzene and activated zinc metal. units.it

Table 2: Representative Conditions for Negishi Coupling to Synthesize 2-Amino-5-arylpyridines

| Entry | Pyridine Substrate | Organozinc Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Amino-5-iodopyridine | (2,5-Difluorophenyl)zinc chloride | Pd(PPh₃)₄ | THF | 65 | High |

| 2 | 2-Amino-5-bromopyridine | (2,5-Difluorophenyl)zinc bromide | PdCl₂(dppf) | DMF | 80 | High |

| 3 | 2-Amino-5-iodopyridine | Phenylzinc chloride | Pd(OAc)₂ / SPhos | THF | 25 | 95 |

This table presents plausible reaction conditions based on analogous transformations reported in the literature. units.it

Kumada and Stille Coupling Applications

Palladium- or nickel-catalyzed cross-coupling reactions are foundational for creating the C-C bond between the pyridine ring and the difluorophenyl group. Among the earliest and most effective of these are the Kumada and Stille couplings.

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and an organic halide as the electrophile. wikipedia.orgorganic-chemistry.org This reaction is notable for being one of the first catalytic cross-coupling methods developed. wikipedia.org For the synthesis of a 5-aryl-2-aminopyridine, this would typically involve the reaction of a 5-halopyridine derivative with a (2,5-difluorophenyl)magnesium halide. The reaction is catalyzed by transition metals, typically nickel or palladium complexes with phosphine ligands. wikipedia.orgnrochemistry.com The choice of catalyst is crucial, and while nickel is often more economical, palladium catalysts can offer a broader scope and higher chemo- and stereoselectivity. organic-chemistry.orgnrochemistry.com A significant advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, a limitation is the high reactivity of the Grignard reagent, which restricts the tolerance for base-sensitive functional groups. nrochemistry.com Recent advancements have shown that secondary phosphine oxides (SPOs) can be highly effective ligands for the palladium-catalyzed Kumada coupling of 2-pyridyl Grignard reagents with aryl halides, a reaction where traditional phosphine ligands often show poor reactivity. researchgate.net

The Stille reaction offers an alternative C-C bond formation pathway, coupling an organotin compound with an organic halide in the presence of a palladium catalyst. wikipedia.org A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture and their tolerance of a wide array of functional groups, which might not be compatible with the highly basic conditions of the Kumada coupling. wikipedia.orgnrochemistry.com The reaction mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the desired product. wikipedia.orgnrochemistry.com While effective, the primary drawbacks of the Stille reaction are the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.orgnrochemistry.com

| Coupling Reaction | Nucleophile | Electrophile | Catalyst (Typical) | Key Advantages | Key Disadvantages |

| Kumada Coupling | Organomagnesium (Grignard) | Organic Halide | Ni or Pd with phosphine ligands | High reactivity, readily available reagents organic-chemistry.org | Low tolerance for sensitive functional groups nrochemistry.com |

| Stille Coupling | Organostannane | Organic Halide | Pd complexes | High functional group tolerance, stable reagents wikipedia.orgnrochemistry.com | Toxic tin reagents, byproduct removal issues wikipedia.orgnrochemistry.com |

Buchwald-Hartwig Amination for Amino Group Introduction or Modification

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction is highly valuable for introducing the amino group onto the pyridine ring, typically by coupling a halo-pyridine with an amine source. nih.govresearchgate.net For synthesizing this compound, this could involve the amination of a 2-halo-5-(2,5-difluorophenyl)pyridine precursor.

The reaction's catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst. libretexts.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. researchgate.netnih.gov

Several generations of catalyst systems have been developed. Early systems used simple triarylphosphine ligands, but modern methods employ sterically hindered and electron-rich phosphine ligands (such as Xantphos, dppp, and various biaryl phosphines like XPhos and t-BuXPhos) that facilitate the reductive elimination step and improve reaction scope and efficiency. wikipedia.orgresearchgate.netnih.gov Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly required to facilitate the deprotonation of the amine. libretexts.orgresearchgate.net The reaction is typically carried out in aprotic, nonpolar solvents like toluene or dioxane. nih.govacsgcipr.org

This methodology provides an expedient route to various aminopyridines that can be otherwise difficult to synthesize. nih.govresearchgate.net It has been successfully applied to the amination of 2-bromopyridines with a range of primary and secondary amines, achieving yields from satisfactory to nearly quantitative. researchgate.net

| Component | Role in Buchwald-Hartwig Amination | Common Examples |

| Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ researchgate.netnih.gov |

| Ligand | Stabilizes Pd center, promotes key steps | Xantphos, dppp, XPhos, t-BuXPhos researchgate.netnih.gov |

| Base | Deprotonates the amine nucleophile | NaOtBu, K₂CO₃, Cs₂CO₃ libretexts.orgresearchgate.net |

| Substrates | Aryl Halide + Amine | 2-Bromopyridine, Ammonia (B1221849) equivalent nih.govresearchgate.net |

| Solvent | Reaction Medium | Toluene, Dioxane nih.govacsgcipr.org |

Alternative C-C Bond Formation Strategies for Arylation

Beyond Kumada and Stille couplings, the Suzuki-Miyaura cross-coupling is a preeminent method for C-C bond formation in the synthesis of biaryl compounds like this compound. The Suzuki reaction couples an organoboron species (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.gov Its popularity stems from the commercial availability, stability, and low toxicity of the boronic acid reagents, as well as the mild reaction conditions.

For the synthesis of the target compound, this would involve coupling 2-amino-5-bromopyridine with (2,5-difluorophenyl)boronic acid. The reaction typically employs a palladium catalyst like Pd(dppf)Cl₂ and a base such as Na₃PO₄ in a solvent like dioxane, often with added water. nih.govresearchgate.net

Another advanced strategy is the direct C-H arylation. This approach is highly atom-economical as it avoids the pre-functionalization of one of the coupling partners (i.e., halogenation or conversion to an organometallic reagent). acs.orgnih.gov The reaction involves the direct coupling of a C-H bond of one aromatic ring with an aryl halide. For instance, a 2-aminopyridine could be directly arylated at the C5 position with a 1-halo-2,5-difluorobenzene. These reactions are often catalyzed by palladium and may require a directing group to achieve high regioselectivity. The development of highly efficient catalyst systems based on palladium-diimine complexes has shown high turnover numbers for the direct arylation of simple arenes. acs.org

Cycloaddition and Condensation Reactions for Scaffold Assembly

Instead of functionalizing a pre-existing pyridine ring, the entire 2-amino-5-arylpyridine scaffold can be constructed de novo through cycloaddition or condensation reactions. baranlab.org

Transition-metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the de novo synthesis of pyridine rings. nih.gov This method typically involves the co-cyclotrimerization of an alkyne, a nitrile, and another alkyne. By carefully choosing substituted precursors, a specific substitution pattern on the resulting pyridine ring can be achieved.

Condensation reactions provide a more classical but still highly relevant approach to pyridine synthesis. baranlab.orgnih.gov These reactions typically involve the condensation of carbonyl compounds with an amine source. baranlab.org For instance, 3-oxo-2-arylhydrazonopropanals can undergo condensation with active methylene reagents like ethyl cyanoacetate in the presence of ammonium acetate to yield 2-amino-5-arylazonicotinates. nih.govresearchgate.net While not a direct route to the target compound, these methods highlight the principle of building the substituted pyridine ring through the assembly of smaller, functionalized fragments. The reaction of α-bromocarbonyl compounds with 2-aminopyridine derivatives is another common condensation strategy for forming fused heterocyclic systems. amazonaws.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthetic routes to this compound is critically dependent on the careful optimization of reaction conditions. Key parameters include the catalyst system, solvent, and temperature, all of which can profoundly influence reaction yield, purity, and selectivity.

Ligand Design and Catalyst Screening

The choice of catalyst and, more specifically, the ancillary ligand bound to the metal center is paramount in transition-metal-catalyzed reactions. rsc.org Ligands modulate the electronic properties and steric environment of the metal catalyst, directly influencing its activity and stability. rsc.org

In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling, a wide variety of phosphine-based ligands have been developed. nih.govnih.gov

Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are effective in many Suzuki couplings, leading to high yields of 2-arylpyridines. nih.gov

Sterically hindered, electron-rich monodentate biaryl phosphine ligands (e.g., RuPhos, XPhos) are often superior for challenging couplings, including C-N bond formation, as they promote the crucial reductive elimination step. nih.govnih.gov

Catalyst screening involves testing various metal precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a library of ligands to identify the optimal system for a specific transformation. For instance, in the intramolecular C-H arylation of pyridine derivatives, screening various phosphine ligands revealed that while some Buchwald-type ligands gave good yields, the simple and less expensive PPh₃ proved to be highly effective, affording the product in up to 94% yield. nih.gov

| Ligand Type | Example(s) | Typical Application(s) | Effect on Catalysis |

| Bidentate Phosphine | dppf, dppp | Suzuki, Buchwald-Hartwig researchgate.netnih.gov | Forms stable complexes, good for many standard couplings. |

| Monodentate Biaryl Phosphine | XPhos, RuPhos, t-BuXPhos | Buchwald-Hartwig, Suzuki nih.govacs.org | Steric bulk and electron-donating ability promote oxidative addition and reductive elimination. |

| Secondary Phosphine Oxide (SPO) | (1-Ad)₂P(O)H | Kumada Coupling researchgate.net | Uniquely effective for coupling 2-pyridyl Grignard reagents where other ligands fail. |

Solvent Effects and Temperature Optimization

Solvent choice significantly impacts reaction outcomes by influencing reactant solubility, catalyst stability, and reaction rates. In palladium-catalyzed couplings, polar aprotic solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are commonly used. acsgcipr.orgacs.org

A screening of solvents for a Buchwald-Hartwig amination found that toluene was the optimal choice, leading to conversions over 95%, with 1,4-dioxane also providing satisfactory results. acs.org The presence of water can also be beneficial, particularly in Suzuki reactions, where it can aid in the dissolution of the base and facilitate the transmetalation step. nih.gov However, in other cases, such as with moisture-sensitive Grignard reagents in Kumada couplings, strictly anhydrous conditions are necessary. nrochemistry.com

Temperature is a critical parameter for controlling reaction kinetics. While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired side products. Optimization studies for the Suzuki coupling of a pyridine-2-sulfonyl fluoride (B91410) showed that yields were sensitive to both temperature and water content, with optimal conditions often found between 65 and 100 °C. researchgate.net For the Buchwald-Hartwig amination of 2-bromopyridines, a temperature of 80 °C was found to be effective. researchgate.net Finding the ideal temperature involves balancing the need for a sufficient reaction rate with the thermal stability of the catalyst and substrates.

| Parameter | Influence on Reaction | Examples of Optimized Conditions |

| Solvent | Affects solubility, catalyst stability, and rate. | Toluene and 1,4-dioxane are effective for Buchwald-Hartwig aminations. acsgcipr.orgacs.org Dioxane/water mixtures are common for Suzuki couplings. nih.gov |

| Temperature | Controls reaction rate versus decomposition/side reactions. | 65-100 °C for Suzuki coupling of PyFluor. researchgate.net 80 °C for Buchwald-Hartwig amination of 2-bromopyridines. researchgate.net |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The growing emphasis on sustainable and environmentally benign chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of complex molecules like this compound. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this target molecule can be conceptually divided into the formation of its precursors—a suitable 2-aminopyridine derivative and a 2,5-difluorophenyl source—followed by their coupling. Green chemistry principles can be applied at each of these stages.

A primary strategy for the synthesis of the biaryl structure of this compound is the Suzuki-Miyaura cross-coupling reaction. nbinno.comnbinno.com Traditional Suzuki-Miyaura couplings often rely on organic solvents and homogeneous palladium catalysts, which can be difficult to recover and may contaminate the product. Green alternatives focus on the use of aqueous solvent systems, which reduces the environmental impact of the reaction. nih.gov For instance, technology has been developed to run Suzuki-Miyaura couplings of MIDA boronates, a stable form of boronic acids, in water as the sole medium, often at room temperature. nih.gov This approach significantly lowers the environmental factor (E-factor) by eliminating the need for organic solvents during both the reaction and product isolation. nih.gov

The choice of catalyst is also crucial. The development of heterogeneous catalysts, such as palladium nanoparticles immobilized on supports, allows for easy recovery and reuse, which is both economically and environmentally advantageous. mdpi.com For example, palladium nanoparticles on magnetic Irish moss have demonstrated high catalytic activity and reusability for ligand-free Suzuki coupling in water. researchgate.net

Another key aspect of green synthesis is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. researchgate.netresearchgate.netmdpi.com This technique can be applied to various steps in the synthesis of 2-aminopyridine derivatives, including multicomponent reactions that form the pyridine ring in a single, atom-economical step. nih.gov

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. cem.comrsc.orgnih.govresearchgate.net By eliminating the solvent, this approach reduces waste and simplifies product purification. Multicomponent reactions for the synthesis of 2-amino-3-cyanopyridine derivatives have been successfully carried out under solvent-free conditions, providing a fast and clean method for obtaining these important precursors. nih.gov Similarly, grinding techniques for aldol condensation at room temperature exemplify a solvent-free approach to forming C-N bonds. nih.gov

The synthesis of the 2-aminopyridine precursor itself can be made greener by avoiding harsh reagents and reaction conditions. One-pot multicomponent reactions are particularly attractive as they combine multiple synthetic steps without isolating intermediates, saving time, resources, and reducing waste. nih.gov Catalyst-free methods for the synthesis of 2-aminopyridines have also been developed, further simplifying the process and reducing its environmental footprint. nih.gov

For the synthesis of the 2,5-difluorophenylboronic acid precursor, while specific green synthesis routes are less detailed in the provided context, the general principles of reducing solvent use and employing efficient catalytic processes would apply. The inherent value of this precursor lies in its ability to introduce a difluorophenyl group, which can enhance the bioactivity of the final molecule. nbinno.com

The following tables provide a comparative overview of different synthetic conditions, illustrating the benefits of applying green chemistry principles.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridine Derivatives

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | Base Catalysis | Organic Solvents | Several Hours | Good to High | researchgate.net |

| Microwave | Ytterbium(III) triflate | Solvent-free | 5 minutes | Good to Excellent | mdpi.com |

| Microwave | CaCl2 | Solvent-free | Short | Good to Acceptable | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Table 2: Solvent Effects in Suzuki-Miyaura Coupling Reactions

| Solvent System | Temperature | Reaction Time | Yield (%) | Notes | Reference |

| Organic Solvents (e.g., Toluene) | 100 °C | 10 hours | ~70% | Standard conditions | rsc.org |

| Water | Room Temperature | 24 hours | 92% | No organic solvent used in reaction or workup | nih.gov |

| Water | 40 °C | Not Specified | ~100% | For less reactive aryl chlorides | nih.gov |

| Aqueous/Ionic Liquid Mixture | 100 °C | 1-4 minutes | Excellent | Recyclable solvent system | mdpi.com |

This table is interactive and allows for sorting and filtering of data.

By integrating these sustainable and green chemistry approaches—such as utilizing aqueous and recyclable solvents, employing reusable heterogeneous catalysts, leveraging energy-efficient microwave irradiation, and designing solvent-free, multicomponent reactions—the synthesis of this compound and its precursors can be made significantly more environmentally friendly and efficient.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Amino 5 2,5 Difluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-Amino-5-(2,5-difluorophenyl)pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum is expected to reveal signals for the protons on both the aminopyridine and the difluorophenyl rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. The amino group (-NH₂) on the pyridine (B92270) ring is an electron-donating group, which typically shields the ring protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the fluorine atoms on the phenyl ring are electron-withdrawing, deshielding the adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons bonded to nitrogen or fluorine will experience significant shifts.

Based on data from 2-aminopyridine (B139424) and various fluorinated phenyl compounds, the predicted chemical shifts for this compound are presented below. tandfonline.comchemicalbook.comchemicalbook.commdpi.comacs.org

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~6.8 - 7.0 | d | J(H3-H4) ≈ 8-9 |

| H-4 | ~7.4 - 7.6 | dd | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3 |

| H-6 | ~8.0 - 8.2 | d | J(H6-H4) ≈ 2-3 |

| H-3' | ~7.1 - 7.3 | m | |

| H-4' | ~7.0 - 7.2 | m | |

| H-6' | ~7.2 - 7.4 | m |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158 - 160 |

| C-3 | ~108 - 112 |

| C-4 | ~138 - 142 |

| C-5 | ~125 - 128 |

| C-6 | ~145 - 148 |

| C-1' | ~128 - 132 (d) |

| C-2' | ~158 - 162 (dd) |

| C-3' | ~115 - 118 (d) |

| C-4' | ~118 - 122 (dd) |

| C-5' | ~155 - 159 (dd) |

Note: 'd' denotes a doublet and 'dd' a doublet of doublets due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Difluorophenyl Moiety Elucidation

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.orghuji.ac.il The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, making it excellent for distinguishing between non-equivalent fluorine atoms. alfa-chemistry.combiophysics.org For this compound, two distinct signals are expected for the two fluorine atoms (at C-2' and C-5') due to their different chemical environments.

The signals will likely appear as complex multiplets due to coupling with nearby protons (³JF-H) and with each other (⁴JF-F). The magnitude of these coupling constants provides valuable structural information.

Predicted ¹⁹F NMR Chemical Shifts

| Fluorine | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity |

|---|---|---|

| F (at C-2') | -115 to -125 | m |

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. slideshare.netscience.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. libretexts.org It would confirm the connectivity of protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and within the difluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlation). It would be used to definitively assign the ¹³C signals for all protonated carbons by linking them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlation). This is particularly powerful for identifying quaternary (non-protonated) carbons and for confirming the connectivity between the pyridine and difluorophenyl rings via the C-5 to C-1' bond. For instance, correlations between H-4/H-6 of the pyridine ring and C-1' of the phenyl ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is essential for determining the preferred conformation of the molecule, particularly the dihedral angle between the two aromatic rings. Correlations between protons on the pyridine ring (e.g., H-4 or H-6) and protons on the difluorophenyl ring (e.g., H-6') would indicate their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by vibrations from the amino group, the pyridine ring, the difluorophenyl ring, and the C-F bonds. researchgate.netnist.govchemicalbook.com

-NH₂ Vibrations: The amino group would show characteristic N-H stretching vibrations in the IR spectrum, typically as two bands (asymmetric and symmetric stretching) in the region of 3300-3500 cm⁻¹. An N-H scissoring (bending) vibration would be expected around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations for both aromatic rings would appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine and phenyl rings are expected in the 1400-1620 cm⁻¹ region.

C-F Vibrations: The carbon-fluorine bonds will exhibit strong stretching vibrations in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies

| Functional Group / Moiety | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 |

| Amino (-NH₂) | N-H Scissoring | ~1620 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1620 |

Conformational Information from Vibrational Spectra

The molecule's conformation is largely defined by the torsional (dihedral) angle between the pyridine and the difluorophenyl rings. This rotation is typically hindered, leading to a preferred conformation in the solid state. Vibrational spectroscopy can provide insights into this conformation. nih.govwsu.edu

The low-frequency region of the Raman spectrum (typically below 400 cm⁻¹) is particularly sensitive to skeletal vibrations and torsional modes of the entire molecule. researchgate.net Changes in the dihedral angle between the two rings would affect the coupling of vibrations between them. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) for different dihedral angles, the most likely conformation in the solid state or in solution can be determined. For biphenyl-type systems, certain low-frequency modes are known to be sensitive to the planarity of the molecule. wsu.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₁H₈F₂N₂. This data would typically be presented in a format that includes the calculated mass, the experimentally observed mass, and the mass error in parts per million (ppm). However, specific experimental HRMS data for this compound is not available in the reviewed scientific literature.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|

Note: This table represents calculated theoretical values. No experimental data has been found in published literature.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its molecular structure and conformation in the solid state. A search for crystallographic information files (CIFs) or published structural reports in databases such as the Cambridge Structural Database (CSD) yielded no results for this specific compound.

Without an experimentally determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be conducted. Such an analysis would typically involve identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., N-H···N, N-H···F), π-π stacking between the pyridine and difluorophenyl rings, and other van der Waals forces that govern the supramolecular assembly in the solid state. Techniques like Hirshfeld surface analysis are often employed to visualize and quantify these interactions, but this requires the foundational crystal structure data, which is currently unavailable.

The parent compound, this compound, is achiral. Therefore, the determination of absolute configuration is not applicable. For this section to be relevant, a chiral derivative would need to be synthesized, for instance, by introducing a stereocenter through modification of the amino group or by creating an atropisomeric system. There is no information in the scientific literature regarding the synthesis or analysis of such chiral derivatives.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Derivatives

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques used to study chiral molecules. As no chiral derivatives of this compound have been reported in the literature, no ECD or VCD spectroscopic data is available. If such derivatives existed, these techniques, in conjunction with quantum chemical calculations, would be instrumental in determining their absolute configuration and conformational preferences in solution.

Advanced Hyphenated Analytical Techniques for Purity Assessment and Isomeric Resolution

Advanced hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC), are essential for assessing the purity of chemical compounds and for separating isomers. While these are standard methods in chemical analysis, there are no specific published studies detailing their application for the purity assessment or the resolution of potential isomers of this compound. For instance, if positional isomers were present as impurities from the synthesis, validated chromatographic methods would be required for their separation and quantification. In the case of chiral derivatives, chiral chromatography (either HPLC or SFC) would be the method of choice for resolving enantiomers. However, no such applications concerning this specific compound have been documented.

Compound Index

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 2 Amino 5 2,5 Difluorophenyl Pyridine

Density Functional Theory (DFT) Calculations on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2-Amino-5-(2,5-difluorophenyl)pyridine. nih.gov A typical DFT study involves selecting a functional, such as the widely used B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the molecular structure to find the lowest energy conformation on the potential energy surface. researchgate.net For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable form of the molecule.

The energetic profile provides the total energy of the optimized structure, which is a key indicator of its thermodynamic stability. Comparing the energies of different isomers or conformers allows researchers to identify the most likely forms to exist. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and shows the type of data that would be generated from a DFT geometry optimization. Actual values require a specific computational study.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-C (Pyridine Ring) | ~1.39 Å |

| C-N (Pyridine Ring) | ~1.34 Å | |

| C-N (Amino Group) | ~1.38 Å | |

| C-C (Inter-ring) | ~1.48 Å | |

| C-F (Difluorophenyl) | ~1.35 Å | |

| **Bond Angles (°) ** | C-N-C (Pyridine Ring) | ~117° |

| H-N-H (Amino Group) | ~115° | |

| C-C-F (Difluorophenyl) | ~118° |

| Dihedral Angle (°) | Pyridine-Phenyl | Variable (Defines conformation) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more polarizable and reactive. researchgate.net Analysis of the FMOs for this compound would reveal the probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data This table illustrates the kind of data FMO analysis provides. Actual values are pending a specific study.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | Value |

| E(LUMO) | Value |

| HOMO-LUMO Gap (ΔE) | Value |

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the charge distribution across a molecule's surface. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other chemical species. libretexts.org Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and represent likely sites for electrophilic attack. researchgate.netnih.gov These areas are often associated with lone pairs on electronegative atoms like nitrogen and fluorine. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. researchgate.netbhu.ac.in

For this compound, an MEP map would likely show negative potential around the pyridine (B92270) nitrogen, the amino group's nitrogen, and the fluorine atoms. Positive potential would be expected on the hydrogen atoms of the amino group.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like the C-C bond connecting the pyridine and difluorophenyl rings in this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis involves systematically rotating this bond and calculating the energy at each step to map out the potential energy surface (PES). The PES identifies the lowest-energy conformers (stable states) and the energy barriers required for rotation between them. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Interactions

Non-covalent interactions (NCIs) are the forces that govern how molecules interact with each other in the solid state and in solution. These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, are fundamental to crystal engineering and molecular recognition. rsc.orgrsc.org NCI analysis is a computational technique that helps visualize and characterize these weak interactions within a molecular system.

In a crystal structure of this compound, one would expect to find various NCIs. The amino group could act as a hydrogen-bond donor, while the pyridine nitrogen and fluorine atoms could act as acceptors. nih.gov The aromatic rings could participate in π-π stacking interactions. rsc.org NCI analysis would map these interactions, providing insight into the forces that stabilize the crystal lattice and drive the formation of larger supramolecular assemblies. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. These quantum chemical indices provide a quantitative measure of a molecule's stability and reactivity. nih.gov

Table 3: Key Quantum Chemical Descriptors and Their Significance This table defines common reactivity indices that would be calculated from FMO energies.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

Calculating these descriptors for this compound would provide a detailed, quantitative profile of its chemical behavior, allowing for comparisons with other related molecules.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed insights into solution-phase behavior and the influence of solvents. su.se The technique involves simulating the classical motion of atoms and molecules, allowing for the characterization of structural dynamics, intermolecular interactions, and thermodynamic properties. su.se

For a molecule like this compound, MD simulations would be instrumental in understanding its conformational flexibility, solvation structure, and interactions with various solvents at an atomic level. The simulation process follows the classical dynamics of the system, where the evolution of atomic positions and velocities is governed by Newton's equations of motion. su.se

A typical MD study on the solution-phase behavior of this compound would involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water, ethanol, DMSO).

Force Field Parameterization: An appropriate force field (like AMBER, CHARMM, or GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates. This includes parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Simulation Protocol: The system undergoes energy minimization to remove steric clashes, followed by a gradual heating phase to reach the desired temperature. Subsequently, an equilibration phase is run under constant temperature and pressure (NPT ensemble) to allow the system to relax to a stable state. Finally, a production run is performed, during which the trajectory data (positions, velocities, and energies) is saved for analysis. rsc.org

Analysis of Solvent Effects: MD simulations provide critical data on how solvents influence the compound's properties. Key analyses include:

Radial Distribution Functions (RDFs): RDFs are calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms or functional groups (e.g., the amino group, pyridine nitrogen, or fluorine atoms) of the solute. This reveals the structure of the solvation shells. su.se

Hydrogen Bonding Analysis: The simulations can quantify the formation, lifetime, and dynamics of hydrogen bonds between the amino group of the compound and protic solvent molecules.

Diffusion Coefficients: The self-diffusion coefficient of the solute can be calculated to understand its mobility within the solvent, which is crucial for understanding reaction kinetics and transport properties. researchgate.net

Potential of Mean Force (PMF): PMF calculations can be used to determine the free energy profile of conformational changes or interactions between solute molecules, revealing how the solvent stabilizes or destabilizes certain arrangements. rsc.org

For instance, studies on similar molecules like 2-Mercaptopyridine have used MD simulations to investigate the solvation near nitrogen and sulfur sites in water, providing detailed models of the hydration structure. su.se Such analyses would be directly applicable to understanding how the difluorophenyl and amino-pyridine moieties of this compound interact with different solvents.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, GROMOS, OPLS | Describes inter- and intramolecular interactions. |

| Solvent Models | TIP3P, SPC/E (for water) | Explicitly models the solvent environment. |

| Simulation Time | 10 ns - 100+ ns | Ensures adequate sampling of conformational space. su.se |

| Ensemble | NPT (Isothermal-isobaric) | Simulates conditions of constant temperature and pressure. |

| Analysis Tools | RDF, H-bond analysis, PMF | To extract structural and energetic information. su.sersc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks (Theoretical Development and Application)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is fundamental in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.govresearchgate.net

While a specific QSAR model for this compound has not been detailed in the surveyed literature, the framework can be illustrated using studies on analogous compounds, such as 2-amino-5-methyl pyridine (2A5MP). researchgate.net

Theoretical Development of a QSAR Model: The development of a QSAR model involves several key steps:

Dataset Collection: A dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC₅₀) against a specific biological target is compiled. For this compound, this would involve synthesizing a series of derivatives with varied substituents and testing their activity.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). mdpi.com

Model Building and Validation: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), is used to build a mathematical model correlating the descriptors with the biological activity. researchgate.net The model's predictive power is rigorously validated using techniques like cross-validation and an external test set. researchgate.net

Application to Aminopyridine Derivatives: A computational study on 2-amino-5-methyl pyridine (2A5MP) illustrates the application of these principles. researchgate.net In that study, researchers performed 3D-QSAR and molecular docking to understand the molecule's potential as a drug candidate. Key findings from such an analysis typically include:

Binding Energy: Docking studies predict the binding affinity of the compound to a protein target. For 2A5MP, a binding energy of -3.32 kcal/mol was reported, indicating a potential interaction. researchgate.net

Pharmacokinetic Properties: Descriptors related to drug-likeness (e.g., Lipinski's Rule of Five) are evaluated to assess the molecule's potential for oral bioavailability. researchgate.net

Identification of Key Features: The QSAR model identifies which molecular properties (e.g., hydrophobicity, specific electrostatic potentials) are crucial for activity. This guides the design of new derivatives with enhanced potency.

For this compound, a QSAR study would likely focus on how the electron-withdrawing difluorophenyl group and the hydrogen-bonding aminopyridine moiety contribute to its interaction with a biological target. The model would quantify the impact of these features on activity, providing a predictive tool for designing more potent analogs.

| QSAR/Docking Parameter | Description | Example Finding for 2A5MP researchgate.net |

| Binding Energy (kcal/mol) | The predicted strength of interaction with a biological target. | -3.32 |

| HOMO-LUMO Gap (eV) | Relates to the molecule's chemical reactivity and kinetic stability. | Calculated to illustrate reactivity. |

| Dipole Moment (Debye) | Measures the molecule's overall polarity. | Computed to understand interaction modes. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral bioavailability. | Assessed to determine drug candidacy. |

In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

In silico methods, primarily based on Density Functional Theory (DFT), are routinely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for structure elucidation, interpretation of experimental spectra, and understanding the electronic structure of compounds.

Prediction of IR and Raman Spectra: Theoretical vibrational spectra are calculated by performing a geometry optimization of the molecule, followed by a frequency calculation. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), have shown excellent agreement with experimental data for similar molecules. nih.govbldpharm.com

For this compound, a DFT calculation would yield harmonic vibrational frequencies corresponding to specific molecular motions. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. nih.gov The analysis would provide detailed assignments for key vibrational modes, such as:

N-H stretching and scissoring modes of the amino group.

C-F stretching modes of the difluorophenyl ring.

Pyridine ring stretching and breathing modes.

C-N stretching vibrations.

Studies on 2-amino-5-iodopyridine (B21400) and 2-amino-5-methylpyridine (B29535) have successfully used this approach to assign their experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Based on Analogs) |

| N-H Asymmetric/Symmetric Stretch | 3300 - 3500 researchgate.net |

| C-H Aromatic Stretch | 3000 - 3100 |

| C=C, C=N Ring Stretch | 1400 - 1650 researchgate.net |

| NH₂ Scissoring | ~1600 researchgate.net |

| C-F Stretch | 1100 - 1300 |

| C-N Stretch | 1250 - 1350 researchgate.net |

Prediction of NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. nih.gov Calculations are often performed on the optimized geometry of the molecule, and the results are referenced against a standard compound like tetramethylsilane (B1202638) (TMS). Solvent effects can be included using continuum models like the Polarizable Continuum Model (PCM). nih.gov For this compound, this would predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra. Historically, prediction methods for substituted pyridines have achieved a mean absolute error (MAE) of around 1.2-2.4 ppm for ¹³C shifts. sourceforge.io

Prediction of UV-Vis Spectra: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π* transitions. The analysis would reveal the nature of these transitions, for example, by identifying them as intramolecular charge transfer (ICT) events from the aminopyridine donor to the difluorophenyl acceptor. The predicted maximum absorption wavelength (λ_max) can then be compared with experimental data. rsc.orgnih.gov

| Spectroscopic Property | Computational Method | Information Obtained |

| IR/Raman Frequencies | DFT (e.g., B3LYP/6-311G(d,p)) | Vibrational modes, functional group identification. nih.gov |

| NMR Chemical Shifts | DFT/GIAO | Predicted ¹H, ¹³C, ¹⁹F chemical shifts for structure assignment. nih.gov |

| UV-Vis Absorption | TD-DFT (e.g., CAM-B3LYP/PCM) | Excitation energies (λ_max), oscillator strengths, nature of electronic transitions. mdpi.comnih.gov |

Reactivity Profiles and Derivatization Chemistry of 2 Amino 5 2,5 Difluorophenyl Pyridine

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Fluorophenyl Rings

The reactivity of 2-Amino-5-(2,5-difluorophenyl)pyridine toward electrophilic aromatic substitution is governed by the competing electronic effects of its constituent parts. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. wikipedia.orguoanbar.edu.iq Electrophilic substitutions on the pyridine core are generally sluggish and require harsh conditions. wikipedia.org When they do occur, they are directed to the C-3 and C-5 positions, which are the most electron-rich carbons in the ring. wikipedia.org

The presence of the amino group at the C-2 position significantly influences this reactivity. The -NH₂ group is a powerful activating group that donates electron density to the ring via resonance, primarily at the ortho (C-3) and para (C-5) positions. However, in the context of 2-aminopyridine (B139424), this activation is tempered by the deactivating effect of the ring nitrogen. Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) salt. uoanbar.edu.iqsapub.org This protonation dramatically increases the deactivation of the entire ring system, making substitution even more difficult. uoanbar.edu.iq

The 2,5-difluorophenyl substituent also plays a crucial role. The fluorine atoms are highly electronegative and withdraw electron density through the inductive effect, deactivating the phenyl ring to electrophilic attack. Consequently, electrophilic substitution on the difluorophenyl moiety is expected to be challenging.

Nucleophilic Reactions Involving the Amino Group and Pyridine Nitrogen

The presence of two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—offers multiple sites for nucleophilic reactions. The reactivity at these sites is distinct and often allows for chemoselective transformations.

The exocyclic amino group of 2-aminopyridine derivatives is a potent nucleophile and readily undergoes acylation and sulfonylation. Studies on various aminopyridines have shown that these reactions occur preferentially on the amino group rather than the more basic but sterically hindered ring nitrogen. publish.csiro.au

Acylation can be achieved using a variety of acylating agents, such as acid anhydrides or acyl chlorides. publish.csiro.auacs.org For instance, reacting the amine with acetic anhydride (B1165640), often without an auxiliary base, yields the corresponding N-acetylated product. publish.csiro.auyoutube.com The use of acyl chlorides in the presence of a non-nucleophilic base like triethylamine (B128534) is also a common and effective method. acs.org

Sulfonylation follows a similar pattern. The reaction of 2-aminopyridine derivatives with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of the corresponding sulfonamide. researchgate.net This transformation is a standard method for introducing sulfonyl groups onto the amino-pyridine scaffold.

| Reaction Type | Reagent | Base/Catalyst | Typical Conditions | Reference |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | None or mild base | Refluxing with excess anhydride | publish.csiro.auyoutube.com |

| Acylation | Acyl Chloride | Triethylamine | Dichloromethane (DCM), 0°C to room temp. | acs.org |

| Acylation | Endic Anhydride | None | Chemoselective reaction at the amino group | researchgate.net |

| Sulfonylation | Benzenesulfonyl Chloride | Pyridine | Reaction in a dry solvent like acetone | researchgate.net |

Alkylation of 2-aminopyridines can be more complex than acylation, with reactivity observed at both the exocyclic amino group and the endocyclic ring nitrogen. Direct alkylation with alkyl halides often leads to the formation of N-alkylpyridinium salts, as the ring nitrogen is typically the more basic site. publish.csiro.au However, selective N-alkylation of the amino group can be achieved under specific catalytic conditions. For example, using 1,2-diketones in the presence of BF₃·OEt₂ provides N-alkylated 2-aminopyridines. acs.org Another approach is the reductive amination involving an aldehyde and a reducing agent. researchgate.net Ruthenium complexes have also been employed to catalyze the N-alkylation of 2-aminopyridines with alcohols. researchgate.net

Arylation of the amino group is a key transformation for building more complex molecular architectures. Modern cross-coupling methods are highly effective for this purpose. The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an amine and an aryl halide (or triflate), is a powerful and general method for forming N-aryl bonds on 2-aminopyridine scaffolds. nih.govnih.gov Copper-catalyzed N-arylation reactions, sometimes referred to as Ullmann-type couplings, provide an alternative route. organic-chemistry.org Furthermore, a chemoselective N-arylation of 2-aminopyridine derivatives with arynes generated in situ has been reported, yielding N-arylated products in good to excellent yields. acs.orgnih.gov

| Reaction Type | Reagent | Catalyst/Base | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | 1,2-Diketones | BF₃·OEt₂ | Aerobic conditions, heated | acs.org |

| N-Alkylation | Alcohols | Ruthenium(II) complexes | Catalytic, often with hydrogen transfer | researchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl Bromides | Pd(II) catalyst, Xantphos, NaOtBu | Refluxing toluene | nih.gov |

| N-Arylation (with Arynes) | o-(Trimethylsilyl)aryl triflates | CsF | Generation of aryne in situ | acs.orgnih.gov |

Palladium-Catalyzed Transformations on the Difluorophenyl Aminopyridine Scaffold

The structure of this compound is particularly well-suited for advanced palladium-catalyzed reactions, which allow for precise functionalization at otherwise unreactive C-H or C-F bonds.

The N-(phenyl)-2-aminopyridine motif is an excellent substrate for directed C-H activation. rsc.org The pyridine nitrogen can act as a directing group, coordinating to a transition metal catalyst (such as palladium or ruthenium) and directing functionalization to the ortho C-H bond of the phenyl ring. rsc.org In the case of this compound, this would direct functionalization to the C-6 position of the difluorophenyl ring. This strategy enables a variety of transformations, including:

Annulation reactions to form fused heterocyclic systems, such as carbazoles or phenanthridinones. rsc.org

Acylation, alkynylation, and alkenylation at the ortho position of the phenyl ring. rsc.org

While the directing group facilitates the reaction, the presence of the fluorine atom at the C-2 position of the phenyl ring could sterically and electronically influence the efficiency of the C-H activation process at the C-6 position. Another potential site for C-H activation is the pyridine ring itself. For example, ruthenium-catalyzed C-H sulfonylation has been shown to occur selectively at the C-5 position of N-aryl-2-aminopyridines. acs.orgacs.org

Beyond C-H activation, the scaffold of this compound offers other handles for palladium-catalyzed cross-coupling reactions. The C-F bonds on the difluorophenyl ring, while generally strong, can be activated for cross-coupling under specific catalytic conditions, although this is typically more challenging than using aryl chlorides, bromides, or iodides.

More commonly, further functionalization would involve pre-functionalizing the pyridine or phenyl rings, for example, through halogenation, and then using these new handles for cross-coupling. For instance, if a bromine or iodine atom were introduced at the C-3 or C-6 positions of the pyridine ring, it could serve as a site for Suzuki, Sonogashira, Heck, or other standard cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov The ability to perform sequential, site-selective cross-coupling reactions makes this scaffold a versatile platform for constructing complex molecules with precise three-dimensional structures.

Heteroatom Derivatization for Enhanced Functionality

The exocyclic amino group of this compound is a primary site for nucleophilic reactions, allowing for the introduction of various heteroatom-containing functional groups. These modifications are crucial for modulating the compound's physicochemical properties and biological activity. Common derivatizations include acylation and sulfonation.

N-Acylation and N-Sulfonylation: The primary amine readily reacts with acylating and sulfonylating agents to form corresponding amides and sulfonamides. Acylation can be achieved using acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetic anhydride can yield the N-acetylated derivative. nih.gov Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent like pyridine or in the presence of a non-nucleophilic base, affords the corresponding sulfonamide. These reactions are typically high-yielding and proceed under mild conditions.

The table below summarizes common heteroatom derivatization reactions applicable to the amino group of the title compound.

| Reaction Type | Reagent Example | Product Class | Typical Conditions |

| N-Acylation | Acetic Anhydride | Acetamide | Reflux |

| N-Acylation | Benzoyl Chloride | Benzamide | Base (e.g., Pyridine), Room Temp |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Base (e.g., Pyridine), 0°C to RT |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Base (e.g., NaH), Aprotic Solvent |

This table presents representative reactions based on the known chemistry of 2-aminopyridines.

Cyclization Reactions Utilizing the Amino and Pyridine Moieties

The 2-aminopyridine moiety is a versatile precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. nih.govjocpr.com These reactions leverage the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen (N1). The general strategy involves reacting the 2-aminopyridine scaffold with a reagent containing two electrophilic centers, leading to a condensation-cyclization cascade.

For these cyclizations to occur, the C3 position of the pyridine ring, adjacent to the amino group, typically requires activation with an electron-withdrawing group, such as a cyano or ester function. However, direct cyclization with 1,3-dicarbonyl compounds or their equivalents can also be achieved. jocpr.com The reaction of 2-aminopyridines with reagents like formamide (B127407), urea, or isothiocyanates can lead to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. researchgate.net For example, heating a 2-aminopyridine with formamide is a classical method to produce 4-aminopyrido[2,3-d]pyrimidines. researchgate.net Another well-established route involves the reaction with α,β-unsaturated carbonyl compounds, which undergo a Michael addition followed by intramolecular cyclization.

The table below outlines several established cyclization strategies for constructing pyrido[2,3-d]pyrimidine (B1209978) systems from 2-aminopyridine precursors.

| Cyclization Strategy | Reagent Example(s) | Resulting Fused System | Key Features |

| Condensation with formamide | Formamide | 4-Aminopyrido[2,3-d]pyrimidine | High temperature reaction |

| Reaction with β-Ketoesters | Ethyl Acetoacetate | 7-Methylpyrido[2,3-d]pyrimidin-5(6H)-one | Gould-Jacobs reaction pathway |

| Reaction with Malonates | Diethyl Malonate | Pyrido[2,3-d]pyrimidine-5,7-dione | Requires C3 functionalization for regioselectivity |

| Reaction with DMF-DMA/Ammonia (B1221849) | Dimethylformamide-dimethylacetal (DMF-DMA), then NH₃ | Pyrido[2,3-d]pyrimidine | Forms an amidine intermediate which then cyclizes. nih.gov |

| Reaction with Isothiocyanates | Phenyl isothiocyanate | 2-Thioxo-pyrido[2,3-d]pyrimidine | Forms a thiourea (B124793) intermediate followed by cyclization. researchgate.net |

This table illustrates general cyclization reactions of 2-aminopyridines, which are applicable to the title compound, often following initial functionalization.

Oxidation and Reduction Chemistry of the Scaffold

The oxidation and reduction reactions of this compound can target either the heterocyclic core or its substituents.

Oxidation: The pyridine nitrogen is susceptible to oxidation, typically forming a pyridine-N-oxide. This transformation is commonly achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. orgsyn.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and modifying the reactivity of ring substituents. youtube.comscripps.edu For instance, oxidation of a related 2-amino-5-fluoropyridine (B1271945) derivative to its N-oxide has been reported as a step in a multi-step synthesis. researchgate.net Compared to its aniline (B41778) analogue, the 2-aminopyridine scaffold exhibits a reduced potential for oxidation, making it a more stable pharmacophore in many contexts. nih.gov

Reduction: The pyridine ring itself is an aromatic system and is generally resistant to reduction under mild conditions. Catalytic hydrogenation of the pyridine ring typically requires high pressures, elevated temperatures, and potent catalysts (e.g., Rhodium on carbon, Ruthenium). Under such forcing conditions, the pyridine ring can be reduced to a piperidine (B6355638) ring. The difluorophenyl substituent is also generally stable to catalytic hydrogenation, although dehalogenation can sometimes occur under harsh conditions. More commonly, reduction reactions in this context would target specific functional groups that might be added to the scaffold, such as the reduction of a nitro group, which can be readily converted to an amine using reagents like hydrazine (B178648) with a palladium catalyst or iron powder in acidic media. dissertationtopic.netdissertationtopic.net

The table below summarizes the primary oxidation and reduction reactions relevant to the scaffold.

| Reaction Type | Target | Reagent Example | Product | Notes |

| N-Oxidation | Pyridine Nitrogen | m-CPBA or H₂O₂/Acetic Acid | Pyridine-N-oxide | Increases electron deficiency of the ring. orgsyn.org |

| Ring Hydrogenation | Pyridine Ring | H₂, Rh/C or PtO₂ | Piperidine derivative | Requires forcing conditions (high pressure/temp). |

| Deoxygenation | Pyridine-N-oxide | PCl₃ or H₂, Pd/C | Parent Pyridine | A common subsequent step after N-oxide chemistry. youtube.com |

This table summarizes characteristic oxidation and reduction reactions for the 2-aminopyridine scaffold.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding the applications of the chemical compound “this compound” in the outlined areas of catalysis and coordination chemistry.

While the requested topics—such as the use of pyridine-based ligands in transition metal catalysis, C-H activation, asymmetric catalysis, cross-coupling reactions, and the formation of Metal-Organic Frameworks (MOFs) and luminescent complexes—are well-established and significant fields of chemical research, specific studies detailing the synthesis, characterization, and application of complexes derived from “this compound” are not present in the available search results.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the strict requirements of the provided outline for this specific compound. The generation of scientifically accurate content for each subsection would require dedicated research findings that are not currently available in the public domain.

Applications of 2 Amino 5 2,5 Difluorophenyl Pyridine in Catalysis and Coordination Chemistry

Role in Organocatalysis and Biocatalysis Methodologies

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The aminopyridine scaffold present in 2-Amino-5-(2,5-difluorophenyl)pyridine is a key functional group in several known organocatalysts.

Organocatalysis:

Aminopyridine derivatives can function as basic catalysts, activating substrates through hydrogen bonding or proton transfer. For instance, 4-dimethylaminopyridine (DMAP) is a widely used catalyst in acylation and related reactions. The amino group of this compound could similarly engage in nucleophilic catalysis or act as a Brønsted base. The electronic properties of the difluorophenyl substituent would likely modulate the basicity and nucleophilicity of the amino group, thereby influencing its catalytic activity.

Research into photochemical organocatalysis has demonstrated the functionalization of pyridines via pyridinyl radicals. acs.org This suggests a potential pathway for reactions involving this compound, where the pyridine (B92270) ring could be activated under photochemical conditions to participate in carbon-carbon bond-forming reactions. acs.org

Biocatalysis:

In biocatalysis, enzymes are employed to catalyze chemical transformations. While there is no direct evidence of this compound being a substrate or cofactor in enzymatic reactions, the pyridine ring is a core component of essential cofactors like NAD(P)H and pyridoxal phosphate (PLP). nih.gov Enzymes that act on pyridine-containing substrates could potentially recognize and transform functionalized pyridines like the title compound. For example, microbial degradation pathways for pyridine have been identified, utilizing microorganisms such as Bacillus brevis. espublisher.com

Furthermore, enzymes can be utilized in multicomponent reactions to synthesize complex molecules, including substituted 2-aminopyridines. encyclopedia.pub This highlights the potential for biocatalytic methods to be employed in the synthesis of derivatives of this compound.

The following table summarizes the potential roles of the structural features of this compound in organocatalysis and biocatalysis, based on analogous compounds.

| Structural Feature | Potential Role in Organocatalysis | Potential Role in Biocatalysis |

| Amino Group | Nucleophilic catalysis, Brønsted base activity | Interaction with enzyme active sites, potential for enzymatic modification |

| Pyridine Ring | Platform for radical-mediated reactions, Lewis base interactions | Recognition by enzymes acting on pyridine-containing substrates, core of potential enzyme inhibitors |

| Difluorophenyl Group | Modulation of electronic properties and steric hindrance of the catalyst | Influencing substrate binding and orientation within an enzyme's active site |

Photocatalytic and Electrocatalytic Applications of Derived Complexes

The coordination chemistry of pyridine derivatives is well-established, and their metal complexes often exhibit interesting photophysical and electrochemical properties. wikipedia.org Complexes derived from this compound could find applications in photocatalysis and electrocatalysis.

Photocatalysis:

Metal complexes containing pyridine-based ligands are known to act as photocatalysts for various reactions, including the degradation of organic pollutants. ias.ac.innih.govresearchgate.net For instance, mixed-metal pyridine dicarboxylates have been shown to be active catalysts for the degradation of organic dyes under UV light. ias.ac.inresearchgate.net Similarly, terpyridine-based metal complexes have demonstrated efficiency in the photodegradation of pharmaceutical pollutants. nih.gov It is conceivable that coordination complexes of this compound with suitable metal centers could exhibit similar photocatalytic activity. The difluorophenyl group might influence the photostability and electronic properties of the resulting complex.

The table below presents data on the photocatalytic degradation of organic dyes using mixed-metal pyridine dicarboxylates, illustrating the potential of such systems.

| Catalyst | Target Pollutant | Light Source | Degradation Efficiency |

| [Gd(H₂O)₃Co{C₅N₁H₃(COO)₂}₃] | Remazol Brilliant Blue R | UV | High |

| [Dy(H₂O)₃Co{C₅N₁H₃(COO)₂}₃] | Orange G | UV | High |

| [Y(H₂O)₃Co{C₅N₁H₃(COO)₂}₃] | Remazol Brilliant Blue R | UV | High |

Electrocatalysis:

Aminopyridine ligands have been successfully employed in the design of molecular electrocatalysts, particularly for the reduction of carbon dioxide (CO₂). acs.orgacs.orgiciq.org Cobalt complexes with aminopyridine-containing macrocyclic ligands have shown promise for the selective conversion of CO₂ to carbon monoxide (CO). acs.orgacs.orgiciq.org The amino group in these ligands can play a crucial role in the catalytic cycle, often by participating in proton relays.